methyl 6-amino-4-(3-bromo-4-fluorophenyl)-5-cyano-2-(methoxymethyl)-4H-pyran-3-carboxylate
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Overview
Description
Methyl 6-amino-4-(3-bromo-4-fluorophenyl)-5-cyano-2-(methoxymethyl)-4H-pyran-3-carboxylate is a complex organic compound with a unique structure that includes a pyran ring, a cyano group, and various substituents such as bromo, fluoro, and methoxymethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 6-amino-4-(3-bromo-4-fluorophenyl)-5-cyano-2-(methoxymethyl)-4H-pyran-3-carboxylate typically involves multi-step organic reactions. One common approach is to start with the appropriate substituted benzaldehyde and undergo a series of reactions including condensation, cyclization, and esterification. Specific reaction conditions such as temperature, solvents, and catalysts are crucial for the successful synthesis of this compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.
Chemical Reactions Analysis
Types of Reactions
Methyl 6-amino-4-(3-bromo-4-fluorophenyl)-5-cyano-2-(methoxymethyl)-4H-pyran-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific substituents.
Substitution: The bromo and fluoro groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH must be carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while substitution could introduce new functional groups such as hydroxyl or amino groups.
Scientific Research Applications
Methyl 6-amino-4-(3-bromo-4-fluorophenyl)-5-cyano-2-(methoxymethyl)-4H-pyran-3-carboxylate has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it a potential candidate for drug discovery and development.
Medicine: Its potential therapeutic properties, such as anti-inflammatory or anticancer activities, are of significant interest.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of methyl 6-amino-4-(3-bromo-4-fluorophenyl)-5-cyano-2-(methoxymethyl)-4H-pyran-3-carboxylate involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as inhibition of enzymes or modulation of signaling pathways. Detailed studies are required to elucidate the exact mechanisms and identify the molecular targets involved.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyran derivatives with different substituents, such as:
- Methyl 6-amino-4-(3-chloro-4-fluorophenyl)-5-cyano-2-(methoxymethyl)-4H-pyran-3-carboxylate
- Methyl 6-amino-4-(3-bromo-4-methylphenyl)-5-cyano-2-(methoxymethyl)-4H-pyran-3-carboxylate
Uniqueness
The uniqueness of methyl 6-amino-4-(3-bromo-4-fluorophenyl)-5-cyano-2-(methoxymethyl)-4H-pyran-3-carboxylate lies in its specific combination of substituents, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C16H14BrFN2O4 |
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Molecular Weight |
397.19 g/mol |
IUPAC Name |
methyl 6-amino-4-(3-bromo-4-fluorophenyl)-5-cyano-2-(methoxymethyl)-4H-pyran-3-carboxylate |
InChI |
InChI=1S/C16H14BrFN2O4/c1-22-7-12-14(16(21)23-2)13(9(6-19)15(20)24-12)8-3-4-11(18)10(17)5-8/h3-5,13H,7,20H2,1-2H3 |
InChI Key |
IRRFESUOZZVVCD-UHFFFAOYSA-N |
Canonical SMILES |
COCC1=C(C(C(=C(O1)N)C#N)C2=CC(=C(C=C2)F)Br)C(=O)OC |
Origin of Product |
United States |
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